Cas no 39025-23-5 ((Z)-Guggulsterone)

(Z)-Guggulsterone is a bioactive steroidal compound derived from the resin of the Commiphora mukul tree. It is a stereoisomer of E-Guggulsterone, distinguished by its cis-configuration at the C17-C20 double bond. This compound has been studied for its potential role in modulating lipid metabolism and inflammatory pathways, particularly through interactions with nuclear receptors such as FXR and PXR. (Z)-Guggulsterone exhibits high purity and stability, making it suitable for research applications in metabolic disorders and endocrine regulation. Its well-characterized structure and pharmacological properties ensure reproducibility in experimental studies, supporting its use as a reference standard in biochemical and pharmaceutical research.
(Z)-Guggulsterone structure
(Z)-Guggulsterone structure
商品名:(Z)-Guggulsterone
CAS番号:39025-23-5
MF:C21H28O2
メガワット:312.45
MDL:MFCD01310757
CID:54952
PubChem ID:6450278

(Z)-Guggulsterone 化学的及び物理的性質

名前と識別子

    • (Z)-Guggulsterone
    • (17Z)-Pregna-4,17(20)-diene-3,16-dione
    • Z-Guggulsterone
    • (Z)-Pregna-4,17(20)-diene-3,16-dione
    • Guggulsterone Z
    • GUGGULSTERONE Z(P) PrintBack
    • (17Z)-Pregna-4,17(20)-diene-3,16-dione 4,17(20)-trans-Pregnadiene-3,16-dione
    • Z-Guggulsterone,(Z)-Pregna-4,17(20)-diene-3,16-dione
    • SCHEMBL141657
    • Z/E-Guggulsterone
    • DTXSID1033539
    • Guggulsterones Z
    • DTXCID9013539
    • NCGC00091910-01
    • GUGGULSTERONE Z [USP-RS]
    • Guggulsterone
    • (Z)-Guggulsterone, >=89% (HPLC), powder
    • Pregna-4,17(20)-diene-3,16-dione
    • 6CST3U34GN
    • AC-28813
    • Guggulsterones E&Z
    • UNII-6CST3U34GN
    • CCG-267610
    • CS-0029421
    • 4,17(20)-cis-Pregnadiene-3,6-dione
    • AC-6215
    • Cis-Guggulsterone
    • AS-79083
    • BRD-K26674531-001-01-3
    • 95975-55-6
    • Guggulsterone Z, United States Pharmacopeia (USP) Reference Standard
    • BDBM21725
    • WDXRGPWQVHZTQJ-OSJVMJFVSA-N
    • (8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
    • GUGGULSTERONE Z-FORM [MI]
    • CAS-39025-23-5
    • (E&Z)-Guggulsterone
    • 2-(2-Aminothiazol-3(2H)-yl)-1-phenylethanone
    • (Z)-Guggulsterone, analytical standard
    • (17Z)-Guggulsterone
    • 39025-23-5
    • S3792
    • Guggulsterone, (Z)-
    • Guggulsterone E&Z
    • Pregna-4,17(20)-diene-3,16-dione, (17Z)-
    • CHEMBL410683
    • 4,17(20)-trans-Pregnadiene-3,16-dione
    • GS
    • NCGC00260067-01
    • (17Z)-pregna-4,17-diene-3,16-dione
    • (1S,2R,10R,11S,14Z,15S)-14-ethylidene-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-ene-5,13-dione
    • MFCD01310757
    • Tox21_202518
    • Q27264514
    • AKOS015963432
    • HY-107738
    • CHEBI:135338
    • GUGGULSTERONE Z-FORM
    • GUGGULSTERONE Z (CONSTITUENT OF GUGGUL) [DSC]
    • BCP18087
    • pregna-4,17Z(20)-diene-3,16-dione
    • (1Z,3aS,3bR,9aR,9bS,11aS)-1-ethylidene-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-2,7-dione
    • DA-53782
    • DA-68827
    • Guggulsterone; Guglip; Gugulipid;
    • CHEBI:229515
    • BRD-K26674531-001-02-1
    • G60934
    • MDL: MFCD01310757
    • インチ: 1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1
    • InChIKey: WDXRGPWQVHZTQJ-OSJVMJFVSA-N
    • ほほえんだ: C/C=C/1\C(=O)C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C

計算された属性

  • せいみつぶんしりょう: 312.20900
  • どういたいしつりょう: 312.20893
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 0
  • 複雑さ: 640
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.1
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: 188-190°
  • ふってん: 463.3±45.0 °C at 760 mmHg
  • フラッシュポイント: 172.3±25.7 °C
  • 屈折率: 1.557
  • ようかいど: DMSO: 5 mg/mL
  • PSA: 34.14000
  • LogP: 4.64360
  • ひせんこうど: D26 -61° (c = 1 in chloroform)
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

(Z)-Guggulsterone セキュリティ情報

(Z)-Guggulsterone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
S e l l e c k ZHONG GUO
S6812-5mg
Z-Guggulsterone
39025-23-5 99.08%
5mg
¥1548.72 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP0368-20mg
(Z)-Guggulsterone
39025-23-5 98%
20mg
$85 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z71351-100mg
(Z)-Guggulsterone
39025-23-5 ,HPLC≥90%
100mg
¥4558.0 2023-09-05
eNovation Chemicals LLC
Y1099743-100g
(Z)-Guggulsterone
39025-23-5 97.0%
100g
$380 2024-06-05
eNovation Chemicals LLC
Y1099743-500g
(Z)-Guggulsterone
39025-23-5 97.0%
500g
$1500 2024-06-05
TRC
G852000-25mg
(Z)-Guggulsterone
39025-23-5
25mg
$ 594.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T17280-5mg
(Z)-Guggulsterone
39025-23-5 99.72%
5mg
¥ 997 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T17280-25mg
(Z)-Guggulsterone
39025-23-5 99.72%
25mg
¥ 3208 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4632-10mg
Z-Guggulsterone
39025-23-5 98%
10mg
¥1857.00 2023-09-10
ChemScence
CS-0032895-50mg
(Z)-Guggulsterone
39025-23-5 98.43%
50mg
$620.0 2022-04-27

(Z)-Guggulsterone 関連文献

(Z)-Guggulsteroneに関する追加情報

Introduction to (Z)-Guggulsterone and Its CAS No. 39025-23-5

The compound (Z)-Guggulsterone, identified by the CAS number 39025-23-5, is a naturally occurring steroidal lactone that has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities. Derived from the gum resin of the Commiphora mukul tree, which is primarily found in India, this compound has been traditionally used in Ayurvedic medicine for various therapeutic purposes. The molecular structure of (Z)-Guggulsterone, characterized by its unique stereochemistry, contributes to its distinct pharmacological properties, making it a subject of extensive research in modern medicine.

Recent studies have highlighted the potential of (Z)-Guggulsterone as an endocrine regulator, particularly in modulating lipid metabolism and thyroid hormone activity. Its ability to influence cholesterol levels and promote weight management has positioned it as a promising candidate for the development of therapeutic agents targeting metabolic disorders. The compound's interaction with nuclear receptors, such as the peroxisome proliferator-activated receptor (PPAR), has been extensively studied, revealing its role in enhancing insulin sensitivity and reducing inflammation.

One of the most compelling areas of research involving (Z)-Guggulsterone is its anti-inflammatory and antioxidant properties. Studies have demonstrated that this compound can attenuate inflammatory responses by inhibiting key pro-inflammatory cytokines and enzymes. Furthermore, its antioxidant effects contribute to protecting against oxidative stress, which is implicated in various chronic diseases, including cardiovascular disorders and neurodegenerative conditions. The compound's mechanism of action involves scavenging reactive oxygen species (ROS) and modulating antioxidant enzyme systems.

The therapeutic potential of (Z)-Guggulsterone has also been explored in the context of cardiovascular health. Research indicates that it can help in lowering LDL cholesterol levels while increasing HDL cholesterol, thereby improving lipid profiles. Additionally, its ability to reduce triglyceride levels and inhibit platelet aggregation suggests its utility in preventing atherosclerosis and related cardiovascular complications. Clinical trials have begun to evaluate its efficacy in managing hyperlipidemia and improving overall cardiovascular function.

In oncology research, (Z)-Guggulsterone has shown promise as an anti-cancer agent. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Its anti-proliferative effects are attributed to the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and growth. These findings have opened new avenues for developing targeted therapies that leverage the natural bioactive compounds present in traditional medicines.

The neuroprotective properties of (Z)-Guggulsterone have also attracted considerable interest. Evidence suggests that it can cross the blood-brain barrier and exert protective effects against neurotoxicity induced by oxidative stress and inflammation. In models of Alzheimer's disease and Parkinson's disease, this compound has demonstrated the ability to reduce amyloid-beta aggregation and protect neuronal cells from damage. These findings are particularly relevant given the growing burden of neurodegenerative disorders worldwide.

Endocrine-disrupting effects are another critical area of investigation for (Z)-Guggulsterone. Research has shown that it can influence thyroid hormone metabolism by inhibiting the enzyme thyroid peroxidase (TPO), which plays a key role in thyroid hormone synthesis. This property makes it a potential therapeutic agent for conditions such as hypothyroidism and goiter. Additionally, its interaction with sex hormone-binding globulin (SHBG) suggests a role in modulating sex hormone levels, which could be relevant for managing hormonal imbalances.

The safety profile of (Z)-Guggulsterone has been assessed through both preclinical toxicology studies and clinical trials. Generally, it exhibits low toxicity at therapeutic doses, with minimal side effects reported in human trials. However, long-term studies are still needed to fully understand its safety implications and potential interactions with other medications. Pharmacokinetic studies have revealed that (Z)-Guggulsterone is well-absorbed after oral administration but has a relatively short half-life, necessitating repeated dosing for sustained therapeutic effects.

The future directions for research on (Z)-Guggulsterone are multifaceted, encompassing both basic science investigations and clinical applications. Further elucidation of its molecular mechanisms will provide insights into how it exerts its diverse biological effects. Additionally, developing novel formulations that enhance its bioavailability could improve therapeutic outcomes. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into effective clinical interventions.

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